6-bromo-N-(3-chlorophenyl)quinazolin-4-amine
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Overview
Description
6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine is a quinazoline derivative known for its potential biological activities, particularly in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazolin-4-one with 3-chloroaniline. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl₂, in a solvent like toluene or dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in solvents like toluene or dioxane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex quinazoline-based compounds .
Scientific Research Applications
6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK) by competitively binding to the ATP site. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine
- 6-(3-Chlorophenyl)quinazolin-4-amine
- 2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-(4-aminoaryl)-6-bromoquinazolin-4(3H)-ones
Comparison: 6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Compared to similar compounds, it may exhibit different pharmacological properties and potency, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-bromo-N-(3-chlorophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3/c15-9-4-5-13-12(6-9)14(18-8-17-13)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXFKUSOXETGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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